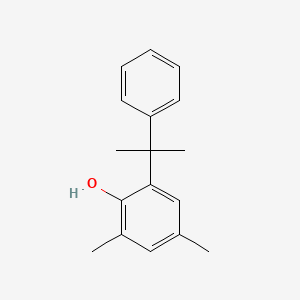
2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol: is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two methyl groups and a 2-phenylpropan-2-yl group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the compound is produced with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering its chemical properties.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenols.
Scientific Research Applications
Chemistry: 2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It may help in understanding the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: The compound’s antioxidant properties also make it a candidate for pharmaceutical research, particularly in the development of drugs aimed at reducing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Industrially, this compound is used as a stabilizer in polymers and plastics, preventing degradation caused by exposure to light and heat.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol exerts its effects is primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways.
Comparison with Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Similar in structure but with a tert-butyl group instead of the 2-phenylpropan-2-yl group.
4-Cumylphenol: Contains a cumyl group attached to the phenol ring.
2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Similar structure with a tert-butyl group.
Uniqueness: 2,4-Dimethyl-6-(2-phenylpropan-2-yl)phenol is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and applications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
88882-03-5 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C17H20O/c1-12-10-13(2)16(18)15(11-12)17(3,4)14-8-6-5-7-9-14/h5-11,18H,1-4H3 |
InChI Key |
MQNPKVUOQGCHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
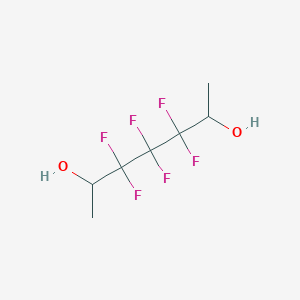
![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)
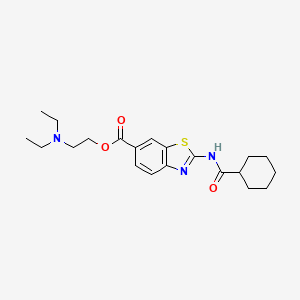
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
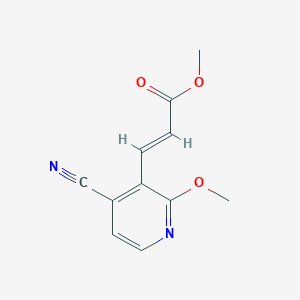
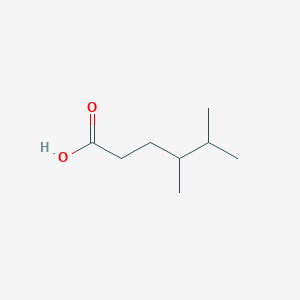
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
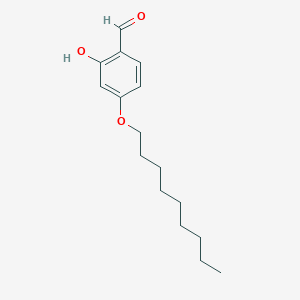
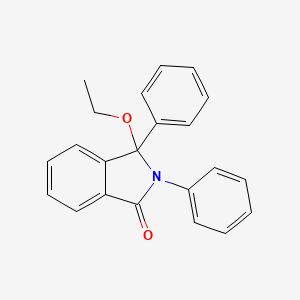
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
